molecular formula C14H11BrN2O3 B5726272 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID

3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B5726272
M. Wt: 335.15 g/mol
InChI Key: YXMAFWVJYDIDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound with the molecular formula C14H10BrNO3. It is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a benzoic acid moiety through a carbonyl-amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 2-bromoaniline with isatoic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as titanium tetrachloride (TiCl4). The reaction mixture is refluxed, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The bromine atom and the carbonyl-amino linkage play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-[(ANILINOCARBONYL)AMINO]BENZOIC ACID
  • 3-[(PHENOXYACETYL)AMINO]BENZOIC ACID
  • 3-[(CYCLOPROPYLCARBONYL)AMINO]BENZOIC ACID
  • 3-[(CYCLOHEXYLAMINO)CARBONYL]AMINO]BENZOIC ACID

Comparison: Compared to these similar compounds, 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

3-[(2-bromophenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-11-6-1-2-7-12(11)17-14(20)16-10-5-3-4-9(8-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMAFWVJYDIDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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